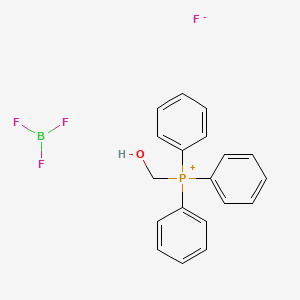
(Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane is a chemical compound with the molecular formula C19H18BF4OP. It is known for its significant reactivity and utility in various organic synthesis processes. This compound is typically a white crystalline solid that is highly soluble in polar solvents.
Métodos De Preparación
The synthesis of (Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane involves a multi-step reaction. The process begins with the reaction of triphenylphosphine with paraformaldehyde and hydrofluoric acid. This is followed by the addition of trifluoroboric acid, resulting in the formation of the desired compound. The reaction conditions are carefully controlled to ensure the purity and yield of the product.
Análisis De Reacciones Químicas
(Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane is a versatile reagent in organic synthesis due to its ability to act as a strong nucleophile and base. It undergoes various types of reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.
Reduction: It is used in the reduction of carbonyl compounds to alcohols.
Deprotection: It is effective in the deprotection of silyl ethers.
Common reagents used in these reactions include silyl ethers and carbonyl compounds. The major products formed from these reactions are typically alcohols and other reduced forms of the starting materials.
Aplicaciones Científicas De Investigación
(Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of heterocyclic compounds and natural products.
Pharmaceuticals: It plays a role in the development of new drugs and therapeutic agents.
Agrochemicals: It is utilized in the synthesis of various agrochemicals.
Mecanismo De Acción
The mechanism of action of (Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane involves the formation of a phosphonium ylide intermediate. This intermediate acts as a strong nucleophile and base, undergoing various reactions such as nucleophilic substitutions, reductions, and deprotonations. The trifluoroborate counterion stabilizes the ylide intermediate and enhances its reactivity.
Comparación Con Compuestos Similares
(Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane can be compared with other similar compounds such as:
(Hydroxymethyl)triphenylphosphonium tetrafluoroborate: This compound has similar reactivity but differs in its counterion.
Triphenylphosphonium ylides: These compounds share the phosphonium ylide intermediate but may have different substituents affecting their reactivity.
The uniqueness of this compound lies in its specific combination of nucleophilic and basic properties, along with the stabilizing effect of the trifluoroborate counterion.
Propiedades
IUPAC Name |
hydroxymethyl(triphenyl)phosphanium;trifluoroborane;fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18OP.BF3.FH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;2-1(3)4;/h1-15,20H,16H2;;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPSADDUNPEGFB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.C1=CC=C(C=C1)[P+](CO)(C2=CC=CC=C2)C3=CC=CC=C3.[F-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BF4OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2830151.png)
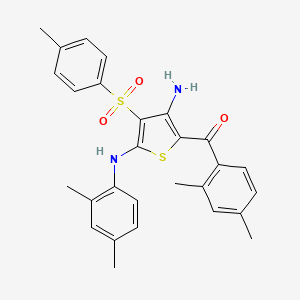
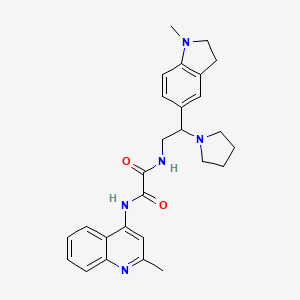
![2-{[2-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-3-pyridinyl}amino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2830154.png)
![N-(4-butylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2830155.png)
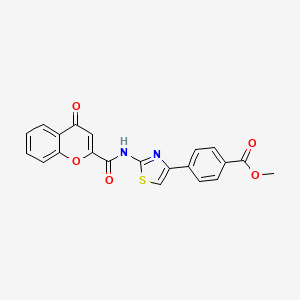
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2830157.png)
![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2830158.png)
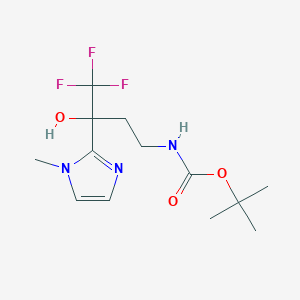
![N-(2-chlorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2830165.png)
![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2830167.png)
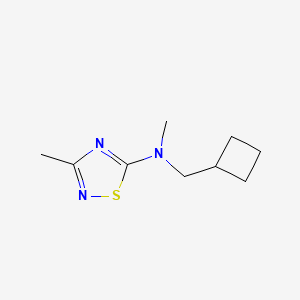
![2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2830171.png)
![2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2830172.png)
